molecular formula C8H9BrN2 B3227234 2-(Azetidin-3-yl)-5-bromopyridine CAS No. 1260778-70-8

2-(Azetidin-3-yl)-5-bromopyridine

Cat. No.: B3227234
CAS No.: 1260778-70-8
M. Wt: 213.07
InChI Key: VVAWGZDWSPQMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromopyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-5-bromopyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction Reactions: Products include oxidized or reduced azetidine derivatives.

    Coupling Reactions: Products include complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(azetidin-3-yl)-5-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAWGZDWSPQMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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